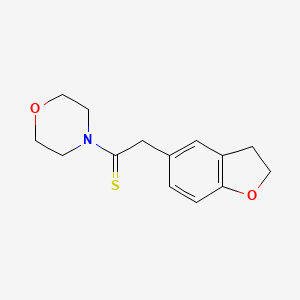

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

Descripción general

Descripción

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione is an organic compound that features a dihydrobenzofuran ring fused with a morpholine ring and an ethanethione group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione typically involves the formation of the dihydrobenzofuran ring followed by the introduction of the morpholine and ethanethione groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrobenzofuran ring. Subsequent reactions introduce the morpholine and ethanethione functionalities through nucleophilic substitution or addition reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethanethione group to an ethyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the dihydrobenzofuran or morpholine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanethione group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .

Aplicaciones Científicas De Investigación

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action include signal transduction pathways and metabolic pathways that are crucial for cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

2-(2,3-Dihydrobenzofuran-5-yl)acetic acid: This compound shares the dihydrobenzofuran core but has an acetic acid group instead of the morpholine and ethanethione groups.

1-(2,3-Dihydrobenzofuran-5-yl)ethan-1-one: This compound has a similar structure but features an ethanone group instead of the morpholine and ethanethione groups.

Uniqueness

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione is unique due to the combination of the dihydrobenzofuran ring with the morpholine and ethanethione groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above .

Actividad Biológica

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione (CAS Number: 97483-11-9) is a compound with potential biological activity, particularly in the field of medicinal chemistry. This article aims to summarize the biological activity of this compound based on available literature, including its mechanisms of action, pharmacological effects, and relevant case studies.

The chemical structure of this compound can be described by the following identifiers:

| Property | Value |

|---|---|

| Molecular Weight | 263.36 g/mol |

| Molecular Formula | C14H17NO2S |

| IUPAC Name | 2-(2,3-dihydro-1-benzofuran-5-yl)-1-morpholin-4-ylethanethione |

| PubChem CID | 13704380 |

Biological Activity Studies

While direct studies on this compound are scarce, related research provides insights into its potential biological effects:

Case Study: Inhibition of Cancer Cell Proliferation

A study examining the structure-activity relationships (SAR) of benzofuran derivatives found that certain modifications significantly enhanced antiproliferative activity against cancer cell lines. The most potent compounds demonstrated selective cytotoxicity towards BRCA2-deficient cells, suggesting a possible therapeutic avenue for targeted cancer treatments .

Table: Biological Activities of Related Compounds

Pharmacological Implications

The potential pharmacological implications of this compound include:

- Cancer Therapy : Due to its structural similarities to known PARP inhibitors, this compound may be explored further as a candidate for cancer therapy.

- Neuroprotection : Its antioxidant properties could be beneficial in treating neurodegenerative diseases by mitigating oxidative damage.

Propiedades

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)-1-morpholin-4-ylethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c18-14(15-4-7-16-8-5-15)10-11-1-2-13-12(9-11)3-6-17-13/h1-2,9H,3-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKYKWNXAKNZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CC(=S)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.